molecular formula C19H21FN4O5S B2908287 N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-nitrobenzamide CAS No. 897613-62-6

N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-nitrobenzamide

Cat. No.: B2908287
CAS No.: 897613-62-6
M. Wt: 436.46
InChI Key: PKSUICISFQBYJJ-UHFFFAOYSA-N
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Description

N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-nitrobenzamide is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-nitrobenzamide typically involves multiple steps, starting with the formation of the piperazine ring The process may include the reaction of 2-fluorophenyl with piperazine derivatives under specific conditions to form the core structure

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) may be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which may exhibit different biological and chemical properties.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound may be used to study the effects of piperazine derivatives on biological systems. It can serve as a tool to investigate cellular processes and molecular interactions.

Medicine: The compound has potential medicinal applications, particularly in the development of pharmaceuticals. Its structural similarity to other bioactive molecules may make it useful in drug discovery and development.

Industry: In industry, the compound can be utilized in the production of advanced materials and chemicals. Its unique properties may be harnessed for various industrial applications, including coatings, adhesives, and catalysts.

Mechanism of Action

The mechanism by which N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-nitrobenzamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism may vary depending on the context in which the compound is used.

Comparison with Similar Compounds

  • Piperazine derivatives

  • Sulfonyl-containing compounds

  • Nitrobenzamide derivatives

Uniqueness: N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-nitrobenzamide stands out due to its unique combination of functional groups and structural features. This distinctiveness may contribute to its specific biological and chemical properties, making it a valuable compound in various applications.

Properties

IUPAC Name

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN4O5S/c20-16-6-2-4-8-18(16)22-10-12-23(13-11-22)30(28,29)14-9-21-19(25)15-5-1-3-7-17(15)24(26)27/h1-8H,9-14H2,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKSUICISFQBYJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)CCNC(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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